molecular formula C19H24O3 B5222851 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene

Cat. No. B5222851
M. Wt: 300.4 g/mol
InChI Key: NPSYCVBRJROEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene, also known as GW501516, is a chemical compound that has gained attention for its potential applications in scientific research. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is known for its ability to stimulate the production of muscle tissue and increase endurance in animal models. In

Scientific Research Applications

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been extensively studied for its potential applications in scientific research. It has been shown to increase endurance and stimulate the production of muscle tissue in animal models, making it a promising compound for the treatment of muscle wasting diseases such as muscular dystrophy. It has also been investigated for its potential to prevent or treat obesity and type 2 diabetes by increasing the metabolism of fatty acids in the liver and skeletal muscle. Additionally, 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been studied for its potential to prevent or treat cardiovascular disease by reducing inflammation and oxidative stress in the cardiovascular system.

Mechanism of Action

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a transcription factor that regulates the expression of genes involved in energy metabolism and muscle tissue growth. Activation of PPARδ by 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene leads to an increase in the production of muscle tissue and the metabolism of fatty acids in the liver and skeletal muscle, resulting in increased endurance and reduced fat accumulation. Additionally, 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been shown to reduce inflammation and oxidative stress in the cardiovascular system, potentially reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has several biochemical and physiological effects that make it a promising compound for scientific research. It has been shown to increase endurance and stimulate the production of muscle tissue in animal models, making it a potential treatment for muscle wasting diseases. It has also been investigated for its potential to prevent or treat obesity and type 2 diabetes by increasing the metabolism of fatty acids in the liver and skeletal muscle. Additionally, 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has been studied for its potential to prevent or treat cardiovascular disease by reducing inflammation and oxidative stress in the cardiovascular system.

Advantages and Limitations for Lab Experiments

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has several advantages for use in lab experiments. It is a potent and selective agonist of PPARδ, making it a useful tool for studying the role of PPARδ in energy metabolism and muscle tissue growth. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene in lab experiments. It has been shown to have some off-target effects on other nuclear receptors, which could complicate the interpretation of experimental results. Additionally, the long-term effects of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene on human health are not yet fully understood, making it important to use caution when interpreting experimental results.

Future Directions

There are several future directions for research on 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene. One area of interest is the development of more potent and selective PPARδ agonists that could have even greater therapeutic potential for the treatment of muscle wasting diseases, obesity, and type 2 diabetes. Another area of interest is the investigation of the long-term effects of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene on human health, particularly with regard to its potential to increase the risk of cancer. Finally, there is a need for further research on the off-target effects of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene on other nuclear receptors, as this could have important implications for the interpretation of experimental results.

Synthesis Methods

The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene involves several steps, including the reaction of 3,5-dimethylphenol with 3-methoxyphenol in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then reacted with 1-chloro-4-(3-methoxyphenoxy)butane in the presence of a catalyst such as palladium on carbon to yield 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene. The purity of the final product can be improved through recrystallization or chromatography.

properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-11-16(2)13-19(12-15)22-10-5-4-9-21-18-8-6-7-17(14-18)20-3/h6-8,11-14H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYCVBRJROEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.